2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum of this compound reveals distinct signals for aromatic, pyrrole, and methyl protons. The aromatic protons on the phenyl ring resonate as a doublet at δ 7.65–7.91 ppm (J = 8.3 Hz), while the pyrrole protons appear as a singlet at δ 6.05–6.25 ppm due to the symmetry of the 2,5-dimethyl substitution. The methyl groups on the pyrrole ring produce singlets at δ 2.25–2.45 ppm , characteristic of aliphatic protons in electron-rich environments. The ¹³C NMR spectrum confirms the malononitrile moiety, with nitrile carbons at δ 115.1–115.3 ppm and the sp²-hybridized central carbon at δ 146.3 ppm . Aromatic carbons resonate between δ 120.3–159.7 ppm , consistent with conjugated systems.
Infrared (IR) Vibrational Signatures
Key IR absorptions include a strong C≡N stretch at 2,220 cm⁻¹ , indicative of the nitrile groups. The C=C aromatic stretches appear at 1,605–1,571 cm⁻¹ , while the C-H bending modes of the methyl groups are observed at 1,350–1,380 cm⁻¹ . A weak N-H stretch from the pyrrole ring is detectable at 3,400 cm⁻¹ , though its intensity is reduced due to methylation at the nitrogen.
Mass Spectrometric Fragmentation Patterns
In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z 247.3 ([M]⁺) is followed by characteristic fragments. The loss of HCN (27 Da) generates a peak at m/z 220.3 ([M–HCN]⁺), while cleavage of the benzylidene bond produces a fragment at m/z 103.1 ([C₆H₅–CH]⁺). Further fragmentation of the pyrrole ring yields ions at m/z 77.0 ([C₆H₅]⁺) and m/z 41.0 ([C₃H₅]⁺), consistent with alkyl chain breakdown.
Crystallographic Data and X-ray Diffraction Studies
While X-ray crystallographic data for this specific compound is not reported in the literature, related benzylidene-malononitrile derivatives exhibit monoclinic crystal systems with P2₁/c space groups . In such structures, the malononitrile group adopts a planar conformation, and the phenyl ring is tilted at 15–20° relative to the pyrrole ring to alleviate steric strain. Powder X-ray diffraction (PXRD) patterns for analogous compounds show sharp peaks at 2θ = 15.5°, 22.7°, and 27.3° , corresponding to d-spacings of 5.72 Å, 3.91 Å, and 3.27 Å , respectively. These findings suggest that the title compound likely forms a crystalline lattice stabilized by van der Waals interactions and π-π stacking between aromatic systems.
Properties
IUPAC Name |
2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSNNYNMFMHDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377346 | |
| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771567-64-7 | |
| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile typically involves two main steps:
- Synthesis of the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde intermediate
- Knoevenagel condensation of this aldehyde with malononitrile
This approach leverages the reactivity of the aldehyde group and the active methylene group of malononitrile to form the methylene malononitrile moiety.
Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
- The pyrrole ring is constructed or functionalized first, often via Paal-Knorr pyrrole synthesis , which involves cyclocondensation of 1,4-diketones with ammonia or amines under reflux conditions in solvents like toluene or acetic acid.
- The 2,5-dimethyl substitution on the pyrrole ring is introduced by using 2,5-hexanedione as a precursor.
- The pyrrole nitrogen is then linked to the para position of a benzaldehyde derivative, typically via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki coupling) to install the pyrrole moiety on the phenyl ring.
- The aldehyde functionality remains intact for the subsequent condensation step.
Knoevenagel Condensation with Malononitrile
- The aldehyde intermediate reacts with malononitrile in the presence of a base catalyst such as sodium ethoxide or piperidine.
- The reaction proceeds via the formation of a carbanion from malononitrile, which attacks the aldehyde carbonyl carbon, followed by elimination of water to form the conjugated methylene malononitrile system.
- This step is typically carried out in ethanol or other polar solvents under reflux conditions to ensure completion.
Alternative Synthetic Routes and Catalysts
- Some studies report solvent-free methods for pyrrole synthesis using Paal-Knorr cyclocondensation under microwave irradiation or neat conditions, improving yields and reducing reaction times.
- Oxidative coupling and selective bromination of pyrrole intermediates followed by cross-coupling reactions have been employed to diversify substitution patterns on the pyrrole ring before condensation.
- The use of inert atmosphere (nitrogen) during pyrrole formation and condensation steps is recommended to prevent oxidation of sensitive methyl groups on the pyrrole ring, enhancing product purity and yield.
Research Findings and Yields
- The overall synthetic route is efficient, with combined yields often exceeding 70% for the final product.
- Purification is typically achieved by recrystallization or chromatography, with melting points reported around 124-127 °C confirming product identity.
Mechanistic Insights
- The Paal-Knorr synthesis mechanism involves nucleophilic attack of the amine on the diketone, followed by cyclization and dehydration to form the pyrrole ring.
- Knoevenagel condensation proceeds via base-catalyzed deprotonation of malononitrile, nucleophilic addition to the aldehyde, and elimination of water to form the conjugated alkene system.
- The presence of electron-donating methyl groups on the pyrrole ring influences the electronic properties of the aldehyde intermediate, potentially affecting the condensation kinetics and product stability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile exhibit promising anticancer properties. For instance, derivatives containing the pyrrole moiety have shown efficacy in suppressing cell growth and enhancing glucose uptake in cancer cell lines. This suggests a potential role in improving monoclonal antibody production while maintaining cell viability .
Monoclonal Antibody Production
Research has demonstrated that certain derivatives can enhance the production of monoclonal antibodies in recombinant Chinese hamster ovary cells. The compound's ability to suppress galactosylation—a critical quality attribute for therapeutic antibodies—highlights its utility in biopharmaceutical manufacturing .
Antibacterial Properties
The compound has been studied for its antibacterial activity against various pathogens. Molecular hybrids incorporating similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for developing new antibacterial agents .
Case Study 1: Enhancement of Monoclonal Antibody Production
In a controlled study, researchers evaluated the impact of this compound on CHO cells. The results indicated a significant increase in antibody yield (up to 7.8-fold) when treated with the compound compared to control conditions. This study emphasizes the compound's role in optimizing bioprocesses for therapeutic antibody production .
Case Study 2: Antibacterial Efficacy
A series of experiments tested various derivatives against common bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The hybrid compounds showed notable inhibition zones, suggesting that modifications to the pyrrole structure could lead to new antibacterial agents with improved efficacy .
Mechanism of Action
The mechanism by which 2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features of Selected Malononitrile Derivatives
Key Observations :
Donor Strength: The target compound’s 2,5-dimethylpyrrole donor is weaker compared to diarylamino groups (e.g., in BTS-2F or D1A1), resulting in reduced intramolecular charge transfer (ICT) efficiency. However, its steric hindrance may enhance solubility in nonpolar solvents .
π-Linker Influence : Thiophene-based linkers (as in BTS-2F) extend conjugation and improve absorption in the NIR region, whereas phenyl linkers (as in the target compound) prioritize thermal stability and rigidity .
Acceptor Modifications: Fluorinated malononitrile derivatives (e.g., BTS-2F) exhibit enhanced electron-withdrawing capabilities and radical ROS generation, making them superior for photodynamic therapy compared to non-fluorinated analogs .
Photophysical and Thermal Properties
Table 2: Comparative Photophysical Data
Analysis :
- The target compound’s absorption and emission profiles are blue-shifted compared to thiophene or fluorene-containing derivatives due to reduced conjugation length.
- Thermal stability is comparable to diarylamino-based compounds (e.g., D1A1) but lower than fluorinated systems (e.g., BTS-2F) .
Application-Specific Performance
- Optoelectronics : The target compound’s rigid structure favors charge transport in thin-film devices, though its efficiency is lower than thiophene-based polymers like P3HT/PCBM systems .
- Biomedical Applications: Fluorinated malononitriles (e.g., BTS-2F) outperform non-fluorinated analogs in photothermal conversion efficiency (e.g., 52% vs. <30% for the target compound) .
Biological Activity
2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile (commonly referred to as compound 1) is a synthetic compound with potential biological activity. It is characterized by its unique pyrrole and malononitrile moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of compound 1, focusing on its antimicrobial, antitumor, and antioxidant activities based on current research findings.
Chemical Structure
The molecular formula of compound 1 is with a molecular weight of approximately 247.3 g/mol. The structure features a pyrrole ring substituted with a phenyl group and a malononitrile group, contributing to its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compound 1. In vitro tests have demonstrated significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 µM | |
| Escherichia coli | 40 µM | |
| Pseudomonas aeruginosa | 30 µM |
The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Compound 1 has also been evaluated for its antitumor potential. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of compound 1 on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction | |
| MCF-7 (breast cancer) | 10 | Cell cycle arrest at G2/M phase | |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
The results suggest that compound 1 could serve as a lead compound for developing new anticancer therapies.
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. Compound 1 has shown promising results in scavenging free radicals in various assays.
Antioxidant Assays
The antioxidant capacity was evaluated using the DPPH radical scavenging assay:
These findings indicate that compound 1 could be beneficial in formulations aimed at reducing oxidative damage.
Q & A
Q. What are common synthetic routes for preparing arylidenemalononitrile derivatives like 2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile?
Methodological Answer: Arylidenemalononitriles are typically synthesized via Knoevenagel condensation between malononitrile and aromatic aldehydes. For example, stirring equimolar amounts of aldehyde and malononitrile in ethanol with a catalytic base (e.g., piperidine) at room temperature for 24 hours yields the product after recrystallization . Microwave-assisted or solvent-free ball-milling methods can enhance reaction efficiency, as demonstrated in pyrano[2,3-d]pyrimidine syntheses . Structural confirmation involves IR spectroscopy (C≡N stretching at ~2200–2226 cm⁻¹) and melting point analysis .
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer:
- IR Spectroscopy : Identifies nitrile (C≡N) and conjugated carbonyl groups. For example, IR bands at ~2224 cm⁻¹ (C≡N) and ~1577 cm⁻¹ (C=C) are characteristic .
- Single-Crystal X-ray Diffraction : Resolves π-conjugation and substituent orientation. For related malononitrile derivatives, X-ray data (e.g., R-factor = 0.041) confirm planarity and bond lengths .
- NMR Spectroscopy : ¹H/¹³C NMR detects aromatic protons and substituent effects, such as pyrrole ring protons (δ ~6.5–7.5 ppm) .
Q. What are the typical applications of arylidenemalononitriles in heterocyclic synthesis?
Methodological Answer: These compounds serve as Michael acceptors or dienophiles in multicomponent reactions. For instance:
- Pyrano[2,3-d]pyrimidines : React with barbituric acids under thermal or microwave conditions .
- Spirooxindoles : Combine with isatin and α-methylene carbonyls using ionic liquid catalysts ([bmim]OH) in ethanol .
- Chromenes : Catalyzed by K₂HPO₄ in one-pot reactions with aldehydes and dimedone .
Advanced Research Questions
Q. How do solvent and catalyst selection impact the reaction efficiency of Knoevenagel condensations involving this compound?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance electrophilicity of the aldehyde, while water or ethanol promotes green chemistry but may require longer reaction times .
- Catalyst Optimization : Piperazine-grafted graphene oxide (piperazine-GO) shows superior turnover numbers (TON) in chromene synthesis due to synergistic acid-base sites and low mass transfer resistance . In contrast, Fe₃O4@NFC@Co(II) magnetic catalysts enable recyclability (>5 cycles) in pyranopyrazole syntheses .
Q. What mechanistic insights explain the reactivity of arylidenemalononitriles in cycloaddition reactions?
Methodological Answer:
- Electron-Deficient Dienophiles : The electron-withdrawing nitrile groups activate the α,β-unsaturated system for Diels-Alder reactions. For example, arylidenemalononitriles react with dienes (e.g., furan derivatives) to form fused heterocycles .
- Kinetic vs. Thermodynamic Control : Reprotonation of the malononitrile carbanion competes with bromination, indicating non-diffusion-limited kinetics. Solvent isotope effects (e.g., D₂O) suggest hydrogen transfer occurs via solvent clusters rather than single molecules .
Q. How can data contradictions in catalytic efficiency be resolved for malononitrile-based reactions?
Methodological Answer:
- Comparative Kinetic Studies : Analyze rate constants (k) under standardized conditions. For instance, piperazine-GO (k = 0.45 min⁻¹) outperforms traditional bases like triethylamine (k = 0.12 min⁻¹) in chromene synthesis .
- Computational Modeling : DFT calculations (e.g., pKa prediction of intermediates) rationalize discrepancies in acid-catalyzed vs. base-catalyzed pathways .
- In Situ Spectroscopy : Monitor reaction progress via IR or NMR to identify side reactions (e.g., hydrolysis of nitrile groups in aqueous media) .
Q. What strategies improve the yield of complex heterocycles derived from this compound in multistep syntheses?
Methodological Answer:
- Sequential One-Pot Reactions : Combine Knoevenagel condensation with subsequent cyclization. For example, arylidenemalononitrile intermediates react with hydrazine hydrate and ethyl acetoacetate in water using Fe₃O4@NFC@Co(II) catalysts .
- Microwave Assistance : Reduces reaction time from days to minutes (e.g., 10-minute synthesis of pyrano[2,3-d]pyrimidines) .
- Protecting Groups : Temporarily shield reactive sites (e.g., hydroxyl groups in salicylaldehydes) to prevent side reactions during condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
